Methyl 3-(4-aminobenzenesulfonamido)propanoate hydrochloride
Description
Methyl 3-(4-aminobenzenesulfonamido)propanoate hydrochloride is an ester hydrochloride derivative featuring a 4-aminobenzenesulfonamido group attached to a propanoate backbone. The compound’s structure includes a sulfonamide moiety, which is historically significant in medicinal chemistry due to its association with sulfa drugs. However, commercial availability of this compound has been discontinued across multiple batch sizes (1g to 500mg), as reported by CymitQuimica in 2025 . This discontinuation may reflect reduced industrial demand or challenges in synthesis or stability.
Properties
IUPAC Name |
methyl 3-[(4-aminophenyl)sulfonylamino]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S.ClH/c1-16-10(13)6-7-12-17(14,15)9-4-2-8(11)3-5-9;/h2-5,12H,6-7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDLLWJWIWOCKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminobenzenesulfonamido)propanoate hydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with methyl 3-bromopropanoate under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the sulfonamide attacks the electrophilic carbon of the bromopropanoate, resulting in the formation of the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of the compound . Purification of the product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminobenzenesulfonamido)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(4-aminobenzenesulfonamido)propanoate hydrochloride is primarily utilized in the synthesis of novel sulfonamide derivatives, which have shown promising biological activities. These derivatives are often explored for their potential as antimicrobial agents and anti-inflammatory drugs .
Case Study: Antimicrobial Activity
A study synthesized a series of sulfonamide derivatives from this compound, testing their efficacy against various bacterial strains. The derivatives exhibited varying degrees of antibacterial activity, with some compounds demonstrating effectiveness comparable to traditional antibiotics.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | P. aeruginosa | 64 µg/mL |
Drug Development
The compound has been investigated for its role in developing inhibitors for critical biological targets, including enzymes involved in cancer metabolism.
Case Study: NAMPT Inhibition
Research has indicated that derivatives of this compound can serve as inhibitors of Nicotinamide adenine dinucleotide (NAD+) biosynthesis via NAMPT (Nicotinamide phosphoribosyltransferase). This pathway is crucial in cancer cell metabolism, making these compounds valuable in oncology research.
| Compound | IC50 (nM) | Solubility (µM) |
|---|---|---|
| D | 150 | >200 |
| E | 200 | >200 |
Biochemical Research
In biochemical studies, this compound serves as a building block for synthesizing various bioactive molecules. Its sulfonamide group is particularly useful in modifying biological pathways.
Case Study: Proteomics Applications
The compound has been employed in proteomics research to investigate protein interactions and modifications. It acts as a biochemical probe that can label specific amino acids within proteins, facilitating the study of protein dynamics and functions.
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminobenzenesulfonamido)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it may interfere with cellular pathways by modulating receptor activity or signaling cascades .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The compound shares structural similarities with other ester hydrochlorides, such as:
- Methyl 3-amino-2-(4-bromophenoxy)propanoate hydrochloride (CAS 1803604-50-3): Features a bromophenoxy substituent and a distinct amino-ester configuration, with molecular formula C₁₀H₁₃BrClNO₃ and molecular weight 310.57 .
Table 1: Key Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituent(s) |
|---|---|---|---|
| Methyl 3-(4-aminobenzenesulfonamido)propanoate HCl | Not explicitly reported | Not reported | 4-aminobenzenesulfonamido |
| Methyl 3-(methylamino)propanoate HCl | Not reported | Not reported | Methylamino |
| Methyl 3-amino-2-(4-bromophenoxy)propanoate HCl | C₁₀H₁₃BrClNO₃ | 310.57 | 4-bromophenoxy, amino |
Biological Activity
Methyl 3-(4-aminobenzenesulfonamido)propanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neurogenesis and neuroprotection. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is classified as a sulfonamide derivative. Its chemical structure can be represented as follows:
- Molecular Formula : C11H14ClN1O3S
- Molecular Weight : 287.75 g/mol
The compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and diuretic effects.
Neuroprotective Effects
Research indicates that compounds similar to this compound may modulate neurogenesis, which is the process of generating new neurons in the brain. A study highlighted the role of muscarinic receptors in neurogenesis modulation, suggesting that compounds that act on these receptors could enhance neuronal differentiation and survival .
Table 1: Neurogenic Activity of Related Compounds
| Compound | EC50 (µM) | Effect on Neurogenesis |
|---|---|---|
| Sabcomeline | 8.04 | Significant increase in neuronal differentiation |
| Methyl 3-(4-aminobenzenesulfonamido)propanoate HCl | TBD | Potentially similar effects anticipated |
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity associated with sulfonamide derivatives. Compounds within this class have shown promise in inhibiting seizures in various models, indicating potential therapeutic applications for epilepsy .
Case Study: Anticonvulsant Properties
In a study examining various sulfonamide derivatives, certain compounds demonstrated significant anticonvulsant properties with median effective doses lower than standard medications like ethosuximide. The structure-activity relationship (SAR) analysis suggested that modifications to the sulfonamide moiety could enhance efficacy against seizures .
Toxicological Profile
The safety profile of this compound has been assessed, indicating that it may pose risks such as skin irritation and acute toxicity if ingested . Understanding these risks is crucial for its development as a therapeutic agent.
Table 2: Toxicological Data
| Toxicity Type | Description |
|---|---|
| Oral Toxicity | Harmful if swallowed (H302) |
| Skin Irritation | Causes skin irritation (H315) |
Q & A
Basic Research Questions
Q. What is the standard synthesis protocol for Methyl 3-(4-aminobenzenesulfonamido)propanoate hydrochloride, and what key reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves coupling 4-aminobenzenesulfonamide with methyl 3-aminopropanoate via sulfonamide bond formation, followed by hydrochloride salt precipitation. Key steps include:
- Esterification : Reacting propanoic acid derivatives with methanol under acidic catalysis (e.g., H₂SO₄) .
- Sulfonamide Formation : Using coupling agents like EDCl/HOBt to link the sulfonamide group to the propanoate backbone .
- Salt Formation : Treating the free base with HCl in anhydrous conditions to enhance stability and solubility .
- Critical Conditions : Control reaction pH (6–7) to avoid hydrolysis of the ester group, maintain temperatures below 40°C to prevent decomposition, and use inert atmospheres (N₂/Ar) to minimize oxidation .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm ester (-COOCH₃), sulfonamido (-SO₂NH-), and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 303.2) .
- Elemental Analysis : Ensure C, H, N, S, and Cl percentages align with theoretical values (e.g., C: 39.1%, H: 4.8%, N: 10.4%) .
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) and detect byproducts .
Q. How can researchers determine the solubility profile of this compound in various solvents?
- Methodological Answer :
- Shake-Flask Method : Saturate the compound in solvents (e.g., water, DMSO, ethanol) at 25°C, filter, and quantify solubility via UV-Vis (λmax ~260 nm) or gravimetric analysis .
- Factors Influencing Solubility : Hydrochloride salt enhances aqueous solubility (~50 mg/mL in H₂O), while the hydrophobic sulfonamido group reduces solubility in non-polar solvents (<1 mg/mL in hexane) .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer :
- Store at -20°C in airtight, light-resistant containers under desiccation (silica gel) to prevent hydrolysis of the ester group .
- Avoid repeated freeze-thaw cycles; prepare aliquots for long-term stability (>2 years) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (20–50°C), molar ratios (1:1 to 1:2.5), and solvent systems (DMF vs. THF) to identify optimal parameters .
- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDCl) to reduce byproduct formation .
- In-line Analytics : Use FTIR to monitor sulfonamide bond formation in real-time and terminate reactions at >90% conversion .
Q. What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays with acetylcholinesterase (AChE) or carbonic anhydrase to calculate IC₅₀ values .
- Molecular Docking : Use AutoDock Vina to model interactions between the sulfonamido group and enzyme active sites (e.g., Zn²⁺ coordination in carbonic anhydrase) .
- Competitive Binding Assays : Fluorescent probes (e.g., ANS) to assess displacement from hydrophobic pockets .
Q. How can researchers resolve contradictions in reported solubility or melting point data?
- Methodological Answer :
- Controlled Recrystallization : Purify the compound using solvent pairs (e.g., ethanol/water) to isolate polymorphs and measure melting points via DSC .
- Standardized Protocols : Adopt USP guidelines for solubility testing to ensure consistency across labs .
- Hydration State Analysis : Use TGA to detect hydrate formation, which may alter solubility by 10–20% .
Q. What structure-activity relationship (SAR) studies are critical for modifying this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogenated (e.g., -Br, -F) or methylated phenyl groups to assess effects on potency .
- Functional Group Replacements : Replace the ester (-COOCH₃) with amide (-CONH₂) to evaluate metabolic stability .
- Bioisosteric Swaps : Substitute the sulfonamido group with phosphonamidate to modulate target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
